3-(4-Aminophenyl)propionic acid
Overview
Description
4-Aminohydrocinnamic Acid, also known as 3-(4-Aminophenyl)propanoic acid, is an organic compound belonging to the class of phenylpropanoic acids. It features a benzene ring conjugated to a propanoic acid and an amino group attached to the benzene ring.
Mechanism of Action
Target of Action
3-(4-Aminophenyl)propionic acid, also known as 4-AMINOHYDROCINNAMIC ACID or 3-(4-Aminophenyl)propanoic acid, primarily targets the respiratory system
Mode of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is used in solution phase peptide synthesis .
Action Environment
The action of this compound can be influenced by environmental factors. It is recommended to ensure adequate ventilation and use personal protective equipment as required .
Biochemical Analysis
Biochemical Properties
3-(4-Aminophenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in peptide synthesis, such as those in the solution phase peptide synthesis reaction . The nature of these interactions often involves the formation of hydrogen bonds and electrostatic interactions, which can alter the conformation and activity of the target biomolecules.
Cellular Effects
The effects of 3-(4-Aminophenyl)propanoic acid on cellular processes are diverse. It has been shown to influence cell viability, particularly in liver cells such as THLE-2 and HEP-G2 cells . The compound induces a dose-dependent reduction in cell viability, with HEP-G2 cells exhibiting higher viability compared to THLE-2 cells. This suggests that 3-(4-Aminophenyl)propanoic acid may affect cell signaling pathways, gene expression, and cellular metabolism, leading to cytotoxic effects.
Molecular Mechanism
At the molecular level, 3-(4-Aminophenyl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to interact with enzymes involved in peptide synthesis . These interactions can result in changes in gene expression and subsequent alterations in cellular function. The binding interactions often involve hydrogen bonds and electrostatic forces, which stabilize the complex and modulate the activity of the target enzyme.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(4-Aminophenyl)propanoic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. The compound has been reported to have a melting point of 133-137°C , indicating its stability under standard laboratory conditions. Its effects on cellular function may change over time, depending on factors such as concentration, exposure duration, and environmental conditions. Long-term studies are necessary to elucidate the temporal effects of 3-(4-Aminophenyl)propanoic acid on cellular processes.
Dosage Effects in Animal Models
The effects of 3-(4-Aminophenyl)propanoic acid vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact on cellular function Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity
Metabolic Pathways
3-(4-Aminophenyl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . Understanding the metabolic pathways of 3-(4-Aminophenyl)propanoic acid is essential for predicting its pharmacokinetics and potential therapeutic effects.
Transport and Distribution
The transport and distribution of 3-(4-Aminophenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy . The compound’s distribution can be influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of 3-(4-Aminophenyl)propanoic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of 3-(4-Aminophenyl)propanoic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminohydrocinnamic Acid can be synthesized through the hydrogenation of 4-aminocinnamic acid. This process involves the reduction of the α,β-unsaturated carboxylic acid group in 4-aminocinnamic acid to form the corresponding propanoic acid derivative. The reaction is typically carried out using a microbial catalyst, such as 2-enoate reductase from Clostridium acetobutylicum, under aerobic or anaerobic conditions at an optimal pH of 7.0 .
Industrial Production Methods
In industrial settings, 4-Aminohydrocinnamic Acid can be produced using biomass-derived 4-aminocinnamic acid. Recombinant bacteria are employed to produce 4-aminocinnamic acid, which is then hydrogenated to yield 4-Aminohydrocinnamic Acid. This method is advantageous as it utilizes renewable resources and contributes to the establishment of a carbon-neutral society .
Chemical Reactions Analysis
Types of Reactions
4-Aminohydrocinnamic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic species like acyl chlorides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro or nitroso derivatives from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
4-Aminohydrocinnamic Acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-Aminohydrocinnamic Acid can be compared with other similar compounds, such as:
4-Aminocinnamic Acid: This compound is the precursor to 4-Aminohydrocinnamic Acid and features an α,β-unsaturated carboxylic acid group.
Cinnamic Acid: This compound lacks the amino group and is used in the synthesis of various aromatic derivatives.
Coumaric Acid: This compound features a hydroxyl group instead of an amino group and is used in the synthesis of natural products and pharmaceuticals.
4-Aminohydrocinnamic Acid is unique due to its combination of an amino group and a propanoic acid moiety, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-(4-aminophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOHKMNWMKZMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178641 | |
Record name | 3-(p-Aminophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-17-1 | |
Record name | 3-(4-Aminophenyl)propionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2393-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Aminophenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2393-17-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-(p-Aminophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(p-aminophenyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(4-AMINOPHENYL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J8IS9IQI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Aminohydrocinnamic acid can be electrochemically converted to an aryl diazonium salt, which then forms a stable layer with surface carboxylic acid groups on glassy carbon electrodes. These carboxylic acid groups serve as anchoring points for covalently attaching redox-active molecules, such as osmium complexes. This approach enables the creation of highly stable and reproducible redox-active surfaces. []
A: 4-Aminohydrocinnamic acid serves as a valuable monomer in the synthesis of semiaromatic polyamides through bulk polycondensation reactions. When reacted with various aliphatic dicarboxylic acids, it yields polymers with high inherent viscosity, indicating good chain length and desirable material properties. These semiaromatic polyamides exhibit remarkable thermal stability, even with the incorporation of flexible aliphatic units in their backbone. This thermal resilience makes them suitable for applications requiring resistance to high temperatures. [, ]
A: Yes, derivatives of 4-Aminohydrocinnamic acid, such as 2-amino-3-(4-aminophenyl)-propionic acid (AAP), can be utilized as ligands in the construction of MOFs. The inherent chirality of AAP can induce chirality within the resulting MOF structure. Researchers have successfully synthesized chiral coordination polymers using this approach, highlighting the potential of 4-Aminohydrocinnamic acid derivatives in developing novel materials for applications such as nonlinear optics. []
A: Yes, the structure of the amino acid significantly impacts the catalytic activity of (2) complexes for hydrogen production. The presence of protonated sites in the outer-coordination sphere, influenced by the amino acid side chain or backbone, plays a crucial role in enhancing catalytic activity. Furthermore, steric bulk from larger substituents on the amino acid does not hinder but instead appears to improve catalytic rates. These findings underline the importance of fine-tuning the outer-coordination sphere in designing efficient hydrogenase mimics. []
A: While limited information is available, preliminary research suggests that 4-Aminohydrocinnamic acid might interact with aromatic amino acid aminotransferases. [] Further investigations are needed to fully elucidate its role as a potential substrate or inhibitor of these enzymes.
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